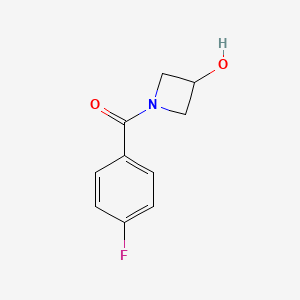

1-(4-Fluorobenzoyl)azetidin-3-ol

CAS No.: 1342734-67-1

Cat. No.: VC3189277

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342734-67-1 |

|---|---|

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | (4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone |

| Standard InChI | InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 |

| Standard InChI Key | MDGXHLPIFJWGJN-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)F)O |

| Canonical SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)F)O |

Introduction

Chemical Structure and Properties

1-(4-Fluorobenzoyl)azetidin-3-ol belongs to the azetidine class of heterocyclic compounds, characterized by a four-membered nitrogen-containing ring. The molecular structure features several key components that contribute to its chemical behavior and potential applications:

Structural Components

The compound consists of:

-

An azetidine ring (four-membered nitrogen-containing heterocycle)

-

A hydroxyl group at the 3-position of the azetidine ring

-

A benzoyl group attached to the nitrogen atom of the azetidine

-

A fluoro substituent at the para (4) position of the benzoyl group

This structural arrangement creates a molecule with both polar and non-polar regions, contributing to its versatility in various chemical and biological environments.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 1-(4-Fluorobenzoyl)azetidin-3-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Molecular Weight | 195.19 g/mol |

| Physical State | Solid (presumed) |

| Solubility | Partially soluble in polar organic solvents |

| Functional Groups | Tertiary amide, secondary alcohol, aromatic ring |

| Reactivity Sites | Hydroxyl group, carbonyl group, aromatic ring |

Similar to its structural analogues, 1-(4-Fluorobenzoyl)azetidin-3-ol likely exhibits amphoteric behavior due to the presence of both the hydroxyl group (weakly acidic) and the nitrogen atom (weakly basic). The fluorine atom at the para position of the benzoyl group contributes to the compound's electronic properties, potentially enhancing its metabolic stability compared to non-fluorinated analogues.

Synthesis Methods

The synthesis of 1-(4-Fluorobenzoyl)azetidin-3-ol can be approached through several synthetic routes based on established methods for similar compounds. Drawing from the synthesis procedures of related compounds, a viable synthetic pathway would involve:

General Synthetic Approach

-

Preparation of azetidin-3-ol or a protected derivative

-

Activation of 4-fluorobenzoic acid with appropriate coupling reagents

-

Amide formation between the activated acid and the azetidine nitrogen

-

Deprotection steps if protecting groups were employed

Alternative Synthetic Routes

Alternative approaches may involve:

-

Direct acylation of azetidin-3-ol with 4-fluorobenzoyl chloride

-

Palladium-catalyzed carbonylation reactions

-

Ring-closing strategies starting from appropriately substituted acyclic precursors

Each approach offers distinct advantages depending on the availability of starting materials and the scale of synthesis required .

Reactivity and Chemical Behavior

1-(4-Fluorobenzoyl)azetidin-3-ol exhibits reactivity patterns common to both azetidines and fluoroaromatic compounds, making it a versatile building block in organic synthesis.

Characteristic Reactions

The compound can undergo several characteristic reactions:

-

Hydroxyl Group Modifications: The 3-hydroxyl group can participate in esterification, etherification, and oxidation reactions. For example, the hydroxy group can be converted to a tosylate, as demonstrated with similar compounds:

ROH → ROTsusing tosyl chloride (TsCl) in the presence of a base . -

Carbonyl Transformations: The carbonyl group of the fluorobenzoyl moiety can undergo typical reactions including reduction, nucleophilic addition, and transamidation.

-

Fluoroaromatic Reactions: The fluorine on the aromatic ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Stability Considerations

The compound's stability is influenced by:

-

The presence of the fluorine atom, which typically enhances metabolic stability

-

The amide linkage, which provides resistance to hydrolysis under mild conditions

-

The strained four-membered azetidine ring, which can be susceptible to ring-opening under certain conditions

Applications in Medicinal Chemistry

Pharmaceutical Relevance

1-(4-Fluorobenzoyl)azetidin-3-ol holds significant potential in medicinal chemistry, particularly in the development of:

-

Enzyme Inhibitors: Compounds with similar structural features have demonstrated inhibitory activity against phosphodiesterases (PDEs), enzymes responsible for degrading cyclic nucleotides like cAMP and cGMP .

-

CNS-Active Agents: The azetidine scaffold has been incorporated into various central nervous system (CNS) active compounds, with the fluorobenzoyl moiety potentially enhancing blood-brain barrier penetration.

-

Imaging Agents: Related fluorinated compounds have been developed as radioligands for imaging studies, suggesting potential applications for 1-(4-Fluorobenzoyl)azetidin-3-ol in diagnostic imaging when appropriately modified .

Structure-Activity Relationships

The position of the fluorine atom on the benzoyl group significantly affects the compound's biological activity:

Table 2: Comparative Structure-Activity Relationships

| Compound | Fluorine Position | Notable Biological Properties |

|---|---|---|

| 1-(4-Fluorobenzoyl)azetidin-3-ol | Para (4) | Potentially enhanced target selectivity |

| 1-(3-Fluorobenzoyl)azetidin-3-ol | Meta (3) | Documented interaction with biological macromolecules |

| 1-(2-Fluorobenzoyl)azetidin-3-ol | Ortho (2) | Likely different conformational preferences |

The para position of the fluorine in 1-(4-Fluorobenzoyl)azetidin-3-ol may confer distinct properties compared to its isomers, potentially affecting its binding affinity to target proteins and its pharmacokinetic profile.

Comparison with Related Compounds

Structural Analogues

1-(4-Fluorobenzoyl)azetidin-3-ol can be compared with several structural analogues to understand the impact of substitution patterns:

Table 3: Comparison of 1-(4-Fluorobenzoyl)azetidin-3-ol with Related Compounds

Bioisosteres and Derivatives

Various bioisosteric replacements and derivatives of 1-(4-Fluorobenzoyl)azetidin-3-ol could be considered for medicinal chemistry applications:

-

Replacement of fluorine with other halogens (Cl, Br)

-

Introduction of additional substituents on the aromatic ring

-

Modification of the hydroxyl group (alkylation, acylation)

-

Replacement of the azetidine ring with other heterocycles

Each modification would likely alter the compound's physicochemical properties and biological activity profile, allowing for fine-tuning of desired characteristics.

Research Progress and Future Directions

Current Research Findings

While specific research on 1-(4-Fluorobenzoyl)azetidin-3-ol itself is limited in the available literature, research on related compounds indicates promising directions:

-

Compounds containing the fluorobenzoyl-azetidine scaffold have been investigated as building blocks for more complex molecules with pharmaceutical applications .

-

The synthesis of structurally related compounds has been optimized using modern coupling reagents such as HATU and PyBOP, providing efficient synthetic routes that could be adapted for 1-(4-Fluorobenzoyl)azetidin-3-ol .

-

The incorporation of the fluorobenzoyl-azetidine motif into larger molecular structures has been demonstrated, highlighting the utility of these compounds as valuable synthetic intermediates .

Future Research Opportunities

Several promising research directions for 1-(4-Fluorobenzoyl)azetidin-3-ol include:

-

Structure-Activity Relationship Studies: Systematic investigation of how modifications to the basic structure affect biological activity.

-

Medicinal Chemistry Applications: Development of 1-(4-Fluorobenzoyl)azetidin-3-ol derivatives as potential pharmaceutical agents, particularly targeting phosphodiesterases and other enzymes.

-

Synthetic Methodology Development: Exploration of new, more efficient synthetic routes to 1-(4-Fluorobenzoyl)azetidin-3-ol and related compounds.

-

Imaging Applications: Investigation of 18F-labeled derivatives for positron emission tomography (PET) imaging applications, building on research with similar fluorinated compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume